Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride
The sulfonyl fluoride functional group in 1-ethyl-1H-pyrazole-4-sulfonyl fluoride provides a stability advantage over the corresponding sulfonyl chloride (1-ethyl-1H-pyrazole-4-sulfonyl chloride, CAS 957514-21-5) that is both mechanistically defined and experimentally quantified [1]. Sulfonyl fluorides exhibit resistance to hydrolysis, thermodynamic stability, and exclusive reaction at the sulfur center, whereas sulfonyl chlorides are prone to rapid hydrolysis and off-target electrophilic reactivity with ambient nucleophiles [1]. This stability differential is attributed to the stronger S–F bond (bond dissociation energy approximately 80-85 kcal/mol) compared to the S–Cl bond (approximately 60-65 kcal/mol) [2].
| Evidence Dimension | Hydrolytic stability and chemoselectivity |
|---|---|
| Target Compound Data | S-F bond: ~80-85 kcal/mol BDE; stable in aqueous/protic media; exclusive SuFEx reactivity at S center upon activation |
| Comparator Or Baseline | Sulfonyl chloride (e.g., 1-ethyl-1H-pyrazole-4-sulfonyl chloride): S-Cl bond ~60-65 kcal/mol BDE; rapid hydrolysis in water; multiple side reaction pathways including reduction and nucleophilic substitution at Cl |
| Quantified Difference | S-F bond approximately 20 kcal/mol stronger than S-Cl bond; sulfonyl chlorides undergo complete hydrolysis within minutes to hours in aqueous buffers at pH 7.4, while sulfonyl fluorides remain intact for >24 hours under identical conditions |
| Conditions | Comparative stability assessment under ambient aqueous conditions (pH 7.4 buffer, 25°C) and SuFEx reaction conditions (organic solvent, nucleophile, base/activator) |
Why This Matters
This stability differential enables direct use in aqueous bioconjugation workflows, eliminates hydrolytic side-product contamination in multi-step syntheses, and reduces procurement waste from reagent degradation during storage.
- [1] Zhong T, Chen Z, Yi J, et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chin Chem Lett. 2021;32(9):2736-2750. View Source
- [2] Lou TS, Willis MC. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nat Rev Chem. 2022;6(2):146-162. View Source
